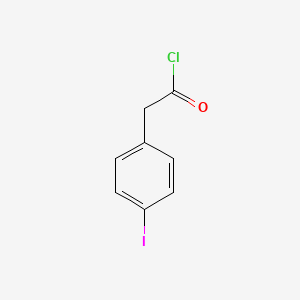

(4-Iodophenyl)acetyl choride

Descripción general

Descripción

(4-Iodophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClIO. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an acetyl chloride group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (4-Iodophenyl)acetyl chloride can be synthesized from 4-iodophenylacetic acid. One common method involves the reaction of 4-iodophenylacetic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere, such as argon, and involves heating the mixture to around 80°C for approximately 2 hours .

Industrial Production Methods: In an industrial setting, the production of (4-iodophenyl)acetyl chloride may involve similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions: (4-Iodophenyl)acetyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Thionyl Chloride: Used in the preparation of (4-iodophenyl)acetyl chloride from 4-iodophenylacetic acid.

Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Major Products:

Substituted Phenylacetyl Derivatives: Formed through nucleophilic substitution reactions.

Biaryl Compounds: Produced via Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has several significant applications across different scientific domains:

Organic Synthesis

(4-Iodophenyl)acetyl chloride serves as a crucial building block in organic chemistry. It is utilized in:

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of amides and esters.

- Coupling Reactions: It is involved in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry

In medicinal chemistry, (4-Iodophenyl)acetyl chloride is employed for:

- Drug Development: It acts as an intermediate in synthesizing biologically active compounds, including potential therapeutics against various diseases.

- Biological Activity Studies: Compounds derived from it have shown activity against specific enzymes and receptors, making them candidates for further drug development.

Agrochemicals

The compound is also significant in the agrochemical industry:

- Pesticide Development: It is used as an intermediate in synthesizing pesticides and herbicides that target specific biological pathways in pests.

Data Tables

-

Synthesis of Biaryl Compounds:

A study demonstrated the successful use of (4-Iodophenyl)acetyl chloride in Suzuki-Miyaura coupling reactions to synthesize various biaryl derivatives. These compounds exhibited enhanced biological activities, indicating their potential as drug candidates. -

Inhibition Studies:

Research involving derivatives of (4-Iodophenyl)acetyl chloride showed promising results in inhibiting glycosidases, which are enzymes implicated in carbohydrate metabolism disorders. This highlights its potential application in developing treatments for conditions like diabetes. -

Agrochemical Applications:

The compound has been utilized to create novel pesticides that target specific pathways in pest organisms, showing effectiveness against resistant strains.

Mecanismo De Acción

The mechanism of action of (4-iodophenyl)acetyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparación Con Compuestos Similares

Phenylacetyl Chloride: Lacks the iodine substitution on the phenyl ring.

(4-Bromophenyl)acetyl Chloride: Similar structure but with a bromine atom instead of iodine.

(4-Chlorophenyl)acetyl Chloride: Contains a chlorine atom at the para position instead of iodine.

Uniqueness: (4-Iodophenyl)acetyl chloride is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. The iodine substitution can also affect the physical properties and biological activity of the resulting compounds .

Actividad Biológica

(4-Iodophenyl)acetyl chloride, with the molecular formula CHClIO, is a versatile organic compound primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring an iodine atom in the para position of the phenyl ring, significantly influences its reactivity and biological activity. This article explores the biological activity of (4-Iodophenyl)acetyl chloride, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The primary mechanism through which (4-Iodophenyl)acetyl chloride exerts its biological effects is via electrophilic aromatic substitution , particularly through Friedel-Crafts acylation reactions. This process allows the introduction of acyl groups into aromatic compounds, modifying their properties and biological activities. The iodine atom enhances the electrophilicity of the compound, facilitating reactions with nucleophiles.

Key Reactions

- Friedel-Crafts Acylation : The compound reacts with aromatic rings to form new carbon-carbon bonds.

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives with potential biological activity.

Biological Activity

Research indicates that (4-Iodophenyl)acetyl chloride has significant potential in various biological applications:

- Antimicrobial Properties : Studies have shown that derivatives of (4-Iodophenyl)acetyl chloride exhibit antimicrobial activity against a range of pathogens. For instance, compounds synthesized from it have been tested against bacteria and fungi, demonstrating inhibitory effects.

- Anticancer Activity : Some derivatives have shown promise in cancer research, particularly in inhibiting tumor cell proliferation. The iodine substitution may play a role in enhancing the binding affinity to specific cancer-related targets.

Case Studies

-

Synthesis and Evaluation of Antimicrobial Agents :

A study synthesized various derivatives from (4-Iodophenyl)acetyl chloride and evaluated their antimicrobial activities. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents, suggesting potential for development into new therapeutics. -

Anticancer Activity Assessment :

Research involving cell lines demonstrated that specific derivatives exhibited cytotoxic effects on cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases, highlighting the compound's potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of (4-Iodophenyl)acetyl chloride derivatives is influenced by factors such as:

- Chemical Structure : The presence of iodine affects solubility and bioavailability.

- Route of Administration : Different routes may alter absorption rates and efficacy.

- Environmental Conditions : pH and temperature can impact stability and reactivity.

Comparative Analysis

To understand the uniqueness of (4-Iodophenyl)acetyl chloride, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (4-Bromophenyl)acetyl Chloride | Bromine instead of Iodine | Moderate antimicrobial activity |

| Phenylacetyl Chloride | No halogen substitution | Limited biological activity |

| (4-Chlorophenyl)acetyl Chloride | Chlorine instead of Iodine | Lower reactivity than iodinated compounds |

The presence of iodine in (4-Iodophenyl)acetyl chloride enhances its reactivity and biological activity compared to its brominated or chlorinated analogs.

Propiedades

IUPAC Name |

2-(4-iodophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPZAAJFLNAMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.